

The Role of VT02956 in the Hippo Pathway: A Technical Guide

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Compound of Interest

Compound Name: VT02956

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A potent LATS inhibitor, VT02956, offers a novel therapeutic strategy for ER+ breast cancer by modulating the Hippo signaling pathway to repress Estrogen Receptor alpha (ER α) expression. This document provides an in-depth overview of the mechanism of action, key experimental data, and relevant protocols associated with VT02956.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of the Hippo pathway consists of a kinase cascade, including the serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which phosphorylate and inactivate the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.[1][2][3]

VT02956 has been identified as a potent and specific inhibitor of LATS1 and LATS2 kinases.[4][5] This inhibition leads to the activation of YAP/TAZ, which paradoxically results in the

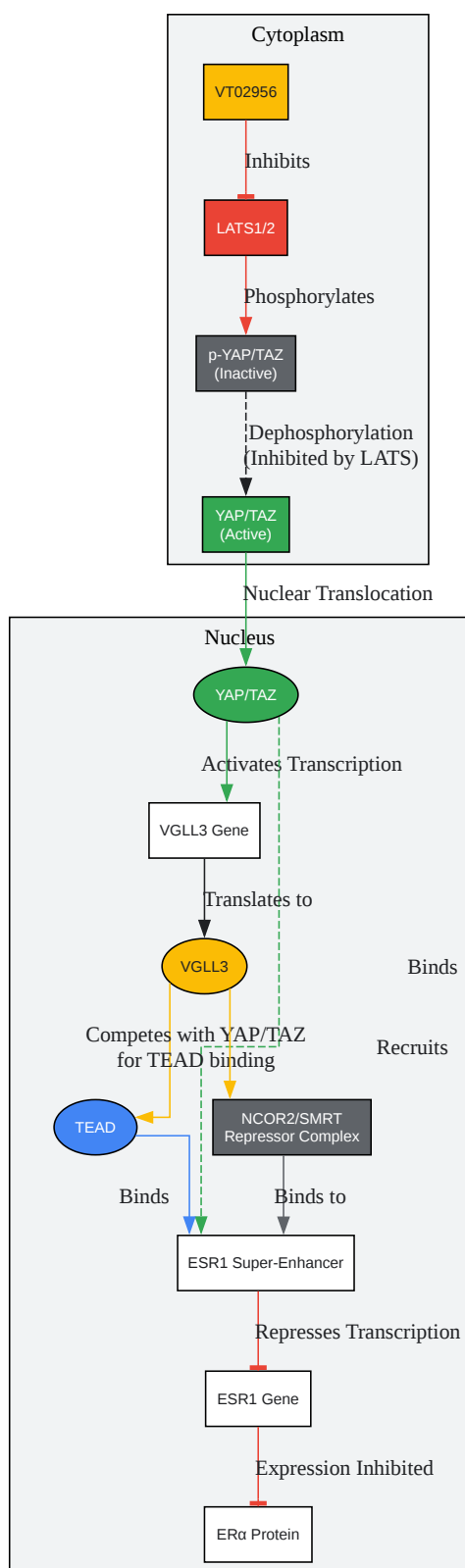
suppression of Estrogen Receptor alpha (ER α) expression in ER+ breast cancer cells, highlighting a unique therapeutic vulnerability.[6][7][8]

Mechanism of Action

VT02956 exerts its effects by directly inhibiting the kinase activity of LATS1 and LATS2.[4][5] This action blocks the phosphorylation of YAP and TAZ.[5][9] The resulting dephosphorylated and active YAP/TAZ translocate to the nucleus and promote the transcription of target genes. Among these is Vestigial-Like Protein 3 (VGLL3).[6][7][10]

VGLL3 acts as a competitive inhibitor of YAP/TAZ for binding to TEAD transcription factors at the super-enhancer region of the ESR1 gene, which encodes ER α . [6][7][10] By displacing YAP/TAZ, VGLL3 recruits the NCOR2/SMRT repressor complex, leading to epigenetic silencing and transcriptional repression of ESR1.[6][7][10] The subsequent downregulation of ER α inhibits the growth of ER+ breast cancer cells and patient-derived tumor organoids.[5][6][7]

Signaling Pathway Diagram



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Caption: Mechanism of **VT02956** in the Hippo pathway leading to ERα repression.

Quantitative Data

| Parameter | Target | Value | Cell Line/System | Reference |
|----------------------------|----------------|-----------------------|-----------------------|------------|
| IC50 | LATS1 | 0.76 nM | In vitro kinase assay | [4][5][10] |
| LATS2 | 0.52 nM | In vitro kinase assay | [4][5][10] | |
| IC50 (YAP Phosphorylation) | p-YAP (Ser127) | 0.16 μ M | HEK293A cells | [5] |
| p-YAP (Ser127) | 0.43 μ M | 4T1 cells | [5] | |

Experimental Protocols

In Vitro LATS Kinase Assay

A high-throughput screen for LATS kinase inhibitors was conducted using an in vitro LATS kinase assay.[10] Approximately 17,000 compounds were screened, leading to the identification and optimization of **VT02956**. [10] The kinase activities of LATS1 and LATS2 were measured in the presence of increasing concentrations of **VT02956** to determine the IC50 values.[9][10]

Cell Culture and Treatment

Human breast cancer cell lines, such as MCF-7 and T47D (ER+), were cultured in appropriate media.[5] For experiments, cells were treated with varying concentrations of **VT02956** or a DMSO control for specified durations. For instance, MCF-7 cells were treated with 0.1, 0.5, and 2 μ M of **VT02956** for 2 days prior to immunoblot analysis to observe dose-dependent effects on YAP/TAZ dephosphorylation and ER α reduction.[9]

Immunoblot Analysis

Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins

such as p-YAP, YAP, TAZ, ER α , and loading controls. After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[9]

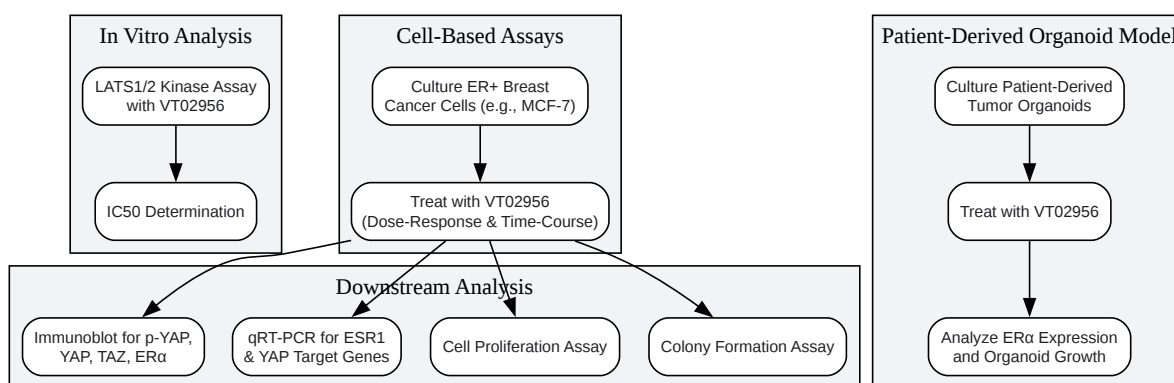
Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated cells or organoids, and cDNA was synthesized. qRT-PCR was performed using primers specific for target genes, including ESR1, TFF1, GREB1, and YAP/TAZ target genes. Gene expression levels were normalized to a housekeeping gene.[5][9]

Patient-Derived Tumor Organoid Culture

Breast tumor organoids were established from patient samples and cultured in appropriate media. These organoids were treated with **VT02956** to assess its effects on the expression of ER α and its target genes, as well as on organoid growth.[5][6]

Experimental Workflow Diagram



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Caption: Workflow for evaluating the efficacy of **VT02956**.

Therapeutic Implications

The discovery of **VT02956** and its mechanism of action presents a promising therapeutic avenue for ER+ breast cancer, particularly for endocrine-resistant tumors.[6][7] By targeting the LATS kinases, **VT02956** leverages the Hippo pathway to downregulate ER α , a key driver of ER+ breast cancer. This novel approach could be used as a standalone therapy or in combination with other treatments, such as CDK4/6 inhibitors like Palbociclib, where synergistic effects have been observed in reducing cancer cell growth.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **VT02956**.[\[11\]](#)[\[12\]](#)

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